(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride
CAS No.: 1986990-00-4
Cat. No.: VC11486974
Molecular Formula: C9H16ClN
Molecular Weight: 173.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1986990-00-4 |
|---|---|
| Molecular Formula | C9H16ClN |
| Molecular Weight | 173.7 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Stereochemistry
The hydrochloride salt of (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane derives from a bicyclic amine base with the molecular formula C₉H₁₃N, which combines with hydrochloric acid to form C₉H₁₄ClN (molecular weight: 171.67 g/mol) . The core structure consists of a decane framework fused into a tricyclic system with a nitrogen atom at position 4. The stereochemical configuration (1R,2S,6R,7S) imposes rigidity on the molecule, influencing its reactivity and biological interactions.
Key structural features include:
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A bridged bicyclic system with two cyclohexane rings fused at positions 2 and 6.
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A nitrogen atom integrated into the central ring, enabling hydrogen bonding and salt formation.
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Chloride counterion enhancing solubility in polar solvents .
Comparative Analysis with Related Compounds
Structurally similar analogs highlight the impact of substituents on physicochemical properties:
The unsaturated analog (dec-8-ene) exhibits reduced steric hindrance, while the dione derivative introduces hydrogen-bonding carbonyl groups .
Synthesis and Characterization
Spectroscopic Characterization
Hypothetical characterization data based on structural analogs:
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¹H NMR: Distinct signals for bridgehead hydrogens (δ 3.1–3.5 ppm) and methylene groups adjacent to nitrogen (δ 2.8–3.0 ppm).
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IR Spectroscopy: N–H stretch at ~2700 cm⁻¹ (amine hydrochloride) and C–Cl vibration at 750 cm⁻¹ .
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X-ray Crystallography: Expected to reveal chair conformations in the cyclohexane rings and a planar ammonium group.
Applications in Research
Proteomics and Protein Interaction Studies
The unsaturated analog (dec-8-ene) is explicitly cited in proteomics research, suggesting that the hydrochloride salt may serve as:
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A scaffold for covalent protein modifiers due to its rigid bicyclic structure.
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A solubility-enhancing agent for hydrophobic peptides in aqueous buffers.
Pharmaceutical Development
Azatricyclo compounds are explored for their bioactivity:
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Neurological Targets: Structural similarity to benzothiazole-piperazine derivatives (e.g., PubChem CID 58368977) implies potential affinity for serotonin or dopamine receptors .
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Antimicrobial Properties: The tricyclic framework may disrupt bacterial cell membranes, analogous to quinuclidine-based antibiotics .
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